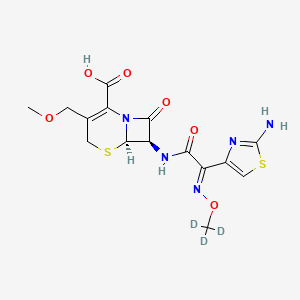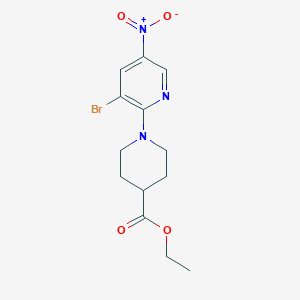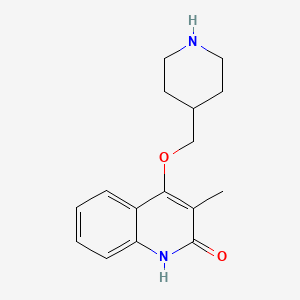
3-methyl-4-(piperidin-4-ylmethoxy)-1H-quinolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-4-(piperidin-4-ylmethoxy)-1H-quinolin-2-one is a heterocyclic compound that features a quinoline core structure substituted with a piperidine moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-(piperidin-4-ylmethoxy)-1H-quinolin-2-one typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Piperidine Moiety: The piperidine moiety can be introduced through nucleophilic substitution reactions. For example, the quinoline derivative can be reacted with piperidine in the presence of a suitable base to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents.
Analyse Chemischer Reaktionen
Types of Reactions
3-methyl-4-(piperidin-4-ylmethoxy)-1H-quinolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Piperidine in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce quinoline derivatives with reduced functional groups.
Wissenschaftliche Forschungsanwendungen
3-methyl-4-(piperidin-4-ylmethoxy)-1H-quinolin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-methyl-4-(piperidin-4-ylmethoxy)-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease progression or interact with receptors to elicit a biological response.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(piperidin-4-ylmethoxy)-1H-quinolin-2-one: Lacks the methyl group at the 3-position.
3-methyl-1H-quinolin-2-one: Lacks the piperidine moiety.
4-(piperidin-4-ylmethoxy)-quinoline: Lacks the carbonyl group at the 2-position.
Uniqueness
3-methyl-4-(piperidin-4-ylmethoxy)-1H-quinolin-2-one is unique due to the presence of both the piperidine moiety and the methyl group on the quinoline core. This combination of functional groups may contribute to its distinct biological activities and chemical reactivity.
Eigenschaften
Molekularformel |
C16H20N2O2 |
|---|---|
Molekulargewicht |
272.34 g/mol |
IUPAC-Name |
3-methyl-4-(piperidin-4-ylmethoxy)-1H-quinolin-2-one |
InChI |
InChI=1S/C16H20N2O2/c1-11-15(20-10-12-6-8-17-9-7-12)13-4-2-3-5-14(13)18-16(11)19/h2-5,12,17H,6-10H2,1H3,(H,18,19) |
InChI-Schlüssel |
KPUXZZYTXBMOPM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=CC=CC=C2NC1=O)OCC3CCNCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



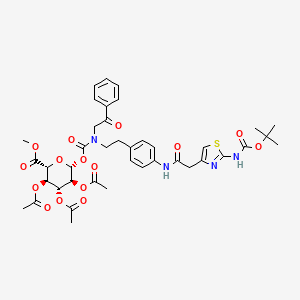
![1-Bromo-3-(2,2-dimethyloxan-4-yl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B13864319.png)
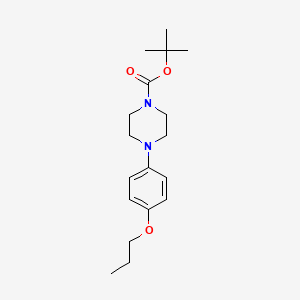
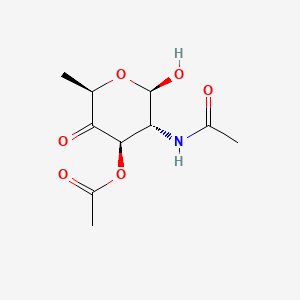

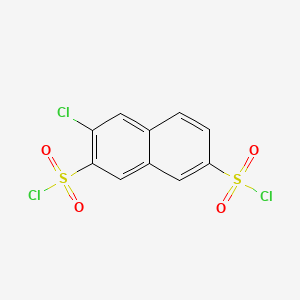
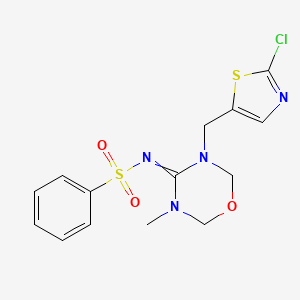
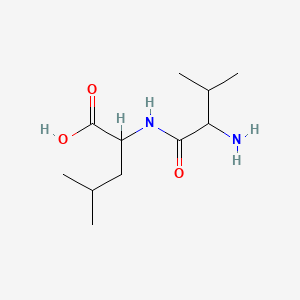
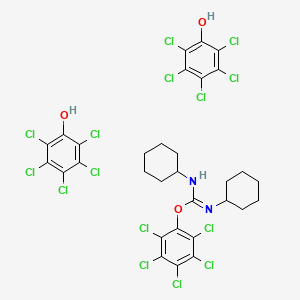
![6-Bromo-3-[(3-chlorophenyl)methyl]-2-methoxyquinoline](/img/structure/B13864362.png)
